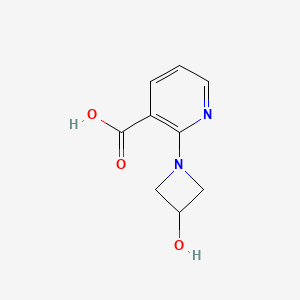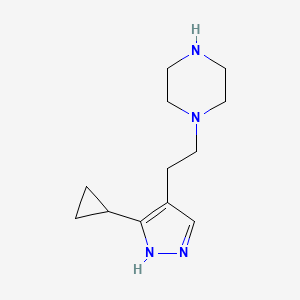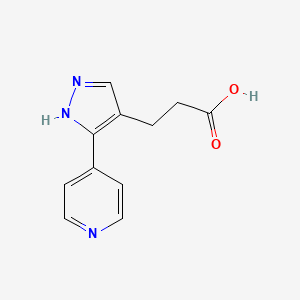
(R)-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride
Vue d'ensemble
Description
®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H20ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride typically involves the reaction of piperidine with 2-phenoxyethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Na-mordenite, can enhance the efficiency of the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The phenoxyethyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives and phenoxyacetic acid derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl group can interact with hydrophobic pockets in the target protein, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride include:
- 2-(2-Phenoxyethyl)piperidine hydrochloride
- 4-(2-Phenoxyethyl)piperidine hydrochloride
Uniqueness
What sets ®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride apart from these similar compounds is its specific stereochemistry (R-configuration), which can result in different biological activities and interactions with molecular targets. This unique configuration can make it more suitable for certain applications in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
(2R)-2-(2-phenoxyethyl)piperidine-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)15-10-5-4-6-12(15)9-11-18-13-7-2-1-3-8-13;/h1-3,7-8,12H,4-6,9-11H2,(H,16,17);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVQUNKSYVHHBH-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCOC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CCOC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)



![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)




